Gilteritinib Fumarate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUWHLYTQFUCU-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92N16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027950 | |
| Record name | Gilteritinib fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254053-84-3 | |
| Record name | Gilteritinib fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gilteritinib fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GILTERITINIB FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanism of Action of Gilteritinib Fumarate
Kinase Inhibition Profile and Selectivity
Gilteritinib (B612023) exhibits a distinct profile of kinase inhibition, characterized by high potency against its primary target, FLT3, and selectivity over other related kinases. nih.govmedchemexpress.com This selectivity is a crucial aspect of its therapeutic efficacy and safety profile.
Potency and Specificity Against FLT3 Wild-Type and Mutated Forms
Gilteritinib demonstrates potent inhibitory activity against both wild-type FLT3 and, critically, various mutated forms of the receptor that are implicated in the pathogenesis of AML. nih.govd-nb.info These mutations, including internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (TKD) such as D835Y, lead to constitutive activation of the receptor and uncontrolled cell proliferation. jadpro.comnih.gov
Gilteritinib effectively inhibits FLT3-ITD, a common mutation associated with a poor prognosis in AML. nih.govchemietek.com Furthermore, it shows potent inhibition of the FLT3-D835Y mutation. nih.govd-nb.info This is a key advantage over some other FLT3 inhibitors that are less effective against this specific TKD mutation. nih.gov The compound also retains activity against the double mutation FLT3-ITD-D835Y. nih.goveuropa.eu
Additionally, gilteritinib has been shown to inhibit the FLT3-F691L gatekeeper mutation, although to a lesser degree than other mutations. nih.govd-nb.info The F691L mutation has been identified as a mechanism of resistance to some FLT3 inhibitors. jci.orgmdpi.com The broad activity of gilteritinib against these clinically relevant FLT3 mutations underscores its therapeutic potential in a genetically diverse patient population. ashpublications.orgnih.gov
Table 1: Inhibitory Activity of Gilteritinib Against FLT3 Mutations
| Cell Line/Assay | FLT3 Mutation | IC50 (nM) | Reference |
|---|---|---|---|
| MV4-11 | FLT3-ITD | 0.92 | nih.gov |
| MOLM-13 | FLT3-ITD | 2.9 | medchemexpress.com |
| Ba/F3 | FLT3-ITD | 1.8 | d-nb.info |
| Ba/F3 | FLT3-D835Y | 1.6 | d-nb.info |
| Ba/F3 | FLT3-ITD-D835Y | 2.1 | d-nb.info |
| Ba/F3 | FLT3-ITD-F691L | 22 | d-nb.info |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Inhibition of Other Relevant Kinases
In addition to its potent activity against FLT3, gilteritinib also inhibits other kinases that can play a role in cancer cell signaling and resistance mechanisms. Notably, gilteritinib is a potent inhibitor of AXL, a receptor tyrosine kinase that has been implicated in the pathogenesis of AML and can contribute to resistance to chemotherapy and other targeted therapies. nih.govmedchemexpress.comdrugbank.com
Gilteritinib also demonstrates inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and Leukocyte Tyrosine Kinase (LTK). nih.govmedchemexpress.com In kinase assays, gilteritinib inhibited FLT3, LTK, ALK, and AXL by over 50% at a concentration of 1 nM. medchemexpress.cominvivochem.com
Importantly, gilteritinib exhibits significantly weaker activity against c-KIT, another receptor tyrosine kinase. nih.govmedchemexpress.com The IC50 value for FLT3 inhibition is approximately 800-fold more potent than that for c-KIT. nih.govmedchemexpress.com This selectivity is clinically relevant as c-KIT inhibition is associated with myelosuppression, a common side effect of less selective tyrosine kinase inhibitors. nih.govchemietek.com
Table 2: Inhibitory Profile of Gilteritinib Against Various Kinases
| Kinase | IC50 (nM) | Reference |
|---|---|---|
| FLT3 | 0.29 | nih.govmedchemexpress.com |
| AXL | 0.73 | nih.govmedchemexpress.com |
| c-KIT | 230 | nih.govmedchemexpress.com |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Binding Characteristics and Conformational Specificity
The molecular mechanism of gilteritinib's inhibitory activity is rooted in its specific binding to the FLT3 receptor and its classification as a Type I kinase inhibitor.
Adenosine Triphosphate (ATP)-Competitive Binding at the FLT3 Receptor
Gilteritinib functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FLT3 receptor. nih.govashpublications.orgaacrjournals.org By occupying this site, it prevents the binding of ATP, which is essential for the kinase to transfer a phosphate (B84403) group to its substrates, thereby blocking the downstream signaling pathways that drive cell proliferation and survival. drugbank.comoncotarget.com Co-crystal structure analysis has confirmed that gilteritinib binds to the ATP-binding pocket of FLT3. oncotarget.comnih.gov
Type I Kinase Inhibitor Properties and Implications for Binding to Active and Inactive FLT3 Conformations
Gilteritinib is classified as a Type I kinase inhibitor. nih.govd-nb.infooncotarget.com Type I inhibitors are able to bind to the active conformation of the kinase. nih.govdovepress.combiorxiv.org This is a critical feature that distinguishes it from Type II inhibitors, which bind to the inactive conformation. nih.govdovepress.com The ability of gilteritinib to bind to the active conformation allows it to be effective against mutations in the activation loop, such as D835Y, which lock the kinase in an active state and confer resistance to Type II inhibitors. nih.govmdpi.comashpublications.org This broader activity against both ITD and TKD mutations is a key advantage of gilteritinib. jadpro.comnih.govresearchgate.net
Computational Modeling and Structural Insights into Kinase Interaction
Computational modeling and co-crystal structure analysis have provided valuable insights into the interaction between gilteritinib and the FLT3 kinase domain. nih.govnih.govspringermedizin.de These studies show that gilteritinib fits into the ATP-binding site when the kinase is in its active ("DFG-in") conformation. nih.gov The modeling also reveals that gilteritinib binds at a location distant from the D835 residue in the activation loop, explaining its retained activity against D835 mutations. nih.gov Structural analysis has identified the formation of hydrogen bonds between gilteritinib and amino acid residues Cys694 and Glu692 within the ATP binding pocket. nih.gov
Downstream Signaling Pathway Modulation
Gilteritinib fumarate (B1241708) is a potent, small-molecule inhibitor that primarily targets FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinases. d-nb.infojadpro.comdrugbank.com Its mechanism of action involves the direct inhibition of these kinases, which in turn modulates critical downstream signaling pathways responsible for cell proliferation, survival, and differentiation.
Inhibition of FLT3 Autophosphorylation and Subsequent Signaling
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to the constitutive, ligand-independent activation of the FLT3 receptor. nih.govbiomolther.org This activation is characterized by receptor dimerization and autophosphorylation, which initiates a cascade of downstream signaling events promoting leukemogenesis. jadpro.comnih.gov
Gilteritinib is classified as a type I tyrosine kinase inhibitor, meaning it binds to the active conformation of the FLT3 kinase at the ATP-binding pocket. nih.govresearchgate.netresearchgate.net This binding action effectively blocks the kinase's ability to phosphorylate itself and other substrates. Gilteritinib demonstrates potent inhibitory activity against both FLT3-ITD and various TKD mutations, including the D835Y mutation which can confer resistance to other inhibitors. d-nb.infonih.govnih.govresearchgate.net
By inhibiting FLT3 autophosphorylation, gilteritinib effectively shuts down the aberrant signaling originating from the mutated receptor. d-nb.infobiomolther.orgbiomolther.org Studies have demonstrated that gilteritinib treatment leads to a dose-dependent decrease in the phosphorylation levels of the FLT3 receptor in various FLT3-mutated acute myeloid leukemia (AML) cell lines. d-nb.inforesearchgate.netaacrjournals.org This initial blockade is the critical step that leads to the modulation of multiple downstream pathways. d-nb.infodrugbank.combiomolther.org Furthermore, research indicates that gilteritinib not only inhibits FLT3 phosphorylation but can also induce a dose-dependent reduction in the total expression of the FLT3 protein. biomolther.orgbiomolther.org
Impact on PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial downstream effector of FLT3 signaling, playing a significant role in promoting cell survival and proliferation. ashpublications.orgmdpi.com Constitutive activation of FLT3 leads to the hyperactivation of this pathway in AML cells. nih.govmdpi.com
Gilteritinib has been shown to effectively suppress the PI3K/AKT pathway. nih.govresearchgate.netmdpi.com Treatment with gilteritinib results in a dose-dependent decrease in the phosphorylation of AKT at sites such as Ser473 and T308 in FLT3-ITD positive cell lines like MV4-11 and MOLM-13. aacrjournals.orgaacrjournals.org However, the interaction is complex. Some studies have noted that treatment with gilteritinib alone can lead to a reactivation of AKT signaling over time. frontiersin.org For instance, in A549 and H1650 lung cancer cells, AKT was inactivated after 8 hours of gilteritinib treatment, but reactivation was observed at 24 hours. frontiersin.org In other instances, gilteritinib-only treatment was observed to up-regulate the phosphorylation level of AKT, a phenomenon that could be reversed by combining it with a PI3K inhibitor. mdpi.com This suggests that while gilteritinib initially inhibits the pathway, compensatory mechanisms can arise, highlighting a potential mechanism for drug resistance. mdpi.commdpi.com
Impact on RAS/MAPK/ERK Pathway
The Ras/Raf/MEK/ERK (also known as MAPK) pathway is another major signaling cascade activated by FLT3 that regulates cell growth and differentiation. ashpublications.orgnih.gov Gilteritinib effectively inhibits this pathway by preventing the phosphorylation of key components. nih.govresearchgate.net
Research findings consistently demonstrate that gilteritinib treatment leads to a dose-dependent reduction in the phosphorylation of extracellular signal-regulated kinase (ERK) at sites like pT202/Y204 in FLT3-ITD cell lines. researchgate.netaacrjournals.org This inhibitory effect has been observed in various cellular models, including Ba/F3 cells engineered to express FLT3 mutations and human AML cell lines. nih.govdovepress.com The inhibition of the MAPK/ERK pathway is a critical component of gilteritinib's anti-leukemic activity. aacrjournals.orgresearchgate.net However, RAS-driven reactivation of MAPK signaling has been identified as a mechanism of resistance to gilteritinib, suggesting that this pathway is a critical battleground for the drug's efficacy. ashpublications.org
Impact on STAT5 Pathway
The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is aberrantly activated by FLT3-ITD and is fundamental to the proliferation and survival of leukemic cells. ashpublications.orgnih.govnih.gov FLT3-ITD located in the endoplasmic reticulum and Golgi apparatus predominantly activates STAT5 signaling. mdpi.com
Gilteritinib potently suppresses the STAT5 pathway by inhibiting the phosphorylation of STAT5 at tyrosine 694 (pY694). d-nb.infoaacrjournals.org This effect is observed in a dose-dependent manner in both in vitro cellular assays and in vivo animal models. d-nb.inforesearchgate.netaacrjournals.org The inhibition of STAT5 phosphorylation has been demonstrated in multiple FLT3-mutated cell lines, including MV4-11, MOLM-13, and Ba/F3 cells expressing various FLT3 mutations. nih.govaacrjournals.orgdovepress.com The suppression of STAT5 signaling is a direct consequence of FLT3 inhibition and is a key contributor to the anti-proliferative effects of gilteritinib. d-nb.infonih.gov
Effects on Other Signaling Cascades (e.g., S6)
Beyond the major pathways of PI3K/AKT, RAS/MAPK/ERK, and STAT5, gilteritinib's effects extend to other signaling molecules. One notable example is the ribosomal protein S6, a downstream effector of the mTOR pathway, which itself can be activated by PI3K/AKT signaling. mdpi.com
Cellular Biological Effects
The modulation of the signaling pathways described above translates into distinct and measurable biological effects on cancer cells. The primary cellular outcomes of gilteritinib treatment are the induction of apoptosis (programmed cell death) and cell cycle arrest. biomolther.orgdoaj.orgaacrjournals.org
Gilteritinib induces apoptosis in a dose- and time-dependent manner in cells harboring FLT3 mutations. aacrjournals.orgoncotarget.comresearchgate.net This is evidenced by an increased frequency of annexin (B1180172) V-positive cells and the cleavage of caspases and PARP. oncotarget.comaacrjournals.orgnih.gov For example, in MV4-11 and MOLM-13 cell lines, significant increases in apoptosis were observed following treatment with nanomolar concentrations of gilteritinib for 48 hours. aacrjournals.orgoncotarget.comresearchgate.net
In addition to apoptosis, gilteritinib causes cell cycle arrest, primarily in the G1 or G0/G1 phase. aacrjournals.orgoncotarget.comaacrjournals.org In MV4-11 cells, treatment with gilteritinib for 24 hours led to a significant increase in the proportion of cells in the G1 phase. oncotarget.com Similarly, in anaplastic large cell lymphoma cells, gilteritinib induced G0-G1 phase arrest. aacrjournals.org This halt in the cell cycle prevents cancer cells from proceeding to the DNA synthesis (S) phase, thereby inhibiting their proliferation. oncotarget.comaacrjournals.org Some studies also note that gilteritinib can promote the differentiation of leukemic blasts. aacrjournals.orgnih.gov
Table 1. Summary of Cellular Biological Effects of Gilteritinib on Various Cancer Cell Lines. This table summarizes the primary and secondary cellular effects observed in different cancer cell lines upon treatment with gilteritinib, along with key supporting observations and citations from the literature.
Induction of Apoptosis
Gilteritinib effectively induces apoptosis, or programmed cell death, in cancer cells harboring FLT3 mutations. europa.eutga.gov.autga.gov.aujadpro.com This is a primary mechanism through which it exerts its anti-leukemic effects. The inhibition of the constitutively activated FLT3 receptor by gilteritinib disrupts downstream signaling pathways crucial for cell survival, such as the STAT5, ERK, and AKT pathways. drugbank.com
Research has shown that gilteritinib's induction of apoptosis is dose-dependent. researchgate.net In preclinical studies using various cancer cell lines, including those for esophageal, ovarian, and gastric cancer, gilteritinib significantly induced apoptosis. researchgate.net This pro-apoptotic effect is associated with the cleavage of caspase-3 and PARP, key executioners of the apoptotic cascade. aacrjournals.org Furthermore, gilteritinib has been observed to decrease the expression of anti-apoptotic proteins like MCL-1, BCL2L10, and survivin, while increasing the expression of the pro-apoptotic protein BAD. aacrjournals.orgnih.gov
The dual inhibition of FLT3 and AXL by gilteritinib may contribute to its potent apoptotic effects, potentially overcoming resistance mechanisms. aacrjournals.org In acute myeloid leukemia (AML) cells, gilteritinib has been shown to induce apoptosis and is a key mechanism for the clearance of peripheral blasts. europa.eutga.gov.autga.gov.auaacrjournals.org
Reduction of Cell Proliferation and Cell Cycle Arrest (G1 Phase)
Gilteritinib significantly curtails the proliferation of cancer cells by inducing cell cycle arrest, primarily in the G1 phase. nih.govspringermedizin.deresearchgate.netnih.govaacrjournals.org This halt in the cell cycle prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting their division and growth.
Studies on prostate cancer cell lines (PC3 and DU145) have demonstrated that gilteritinib causes a dose-dependent inhibition of cell proliferation and colony formation. springermedizin.denih.gov This effect is mediated by the downregulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK) 2 and 4, and cyclin E1. springermedizin.deresearchgate.netnih.gov
Similarly, in FLT3-ITD positive AML cell lines such as MV4-11, gilteritinib treatment leads to a significant increase in the proportion of cells in the G1 phase. nih.gov Research on anaplastic large cell lymphoma (ALCL) cells also revealed that gilteritinib induces G0/G1 phase cell cycle arrest, with a corresponding decrease in the S and G2/M phases. aacrjournals.orgashpublications.org This arrest of the cell cycle is a direct consequence of the inhibition of critical signaling pathways that control cell cycle progression. aacrjournals.org
The table below summarizes the effect of gilteritinib on cell cycle distribution in different cancer cell lines.
| Cell Line | Cancer Type | Gilteritinib Effect on Cell Cycle | Key Downregulated Proteins |
| PC3 | Prostate Cancer | G1 Phase Arrest springermedizin.deresearchgate.netnih.gov | CDK2, CDK4, Cyclin E1 springermedizin.deresearchgate.netnih.gov |
| DU145 | Prostate Cancer | G1 Phase Arrest springermedizin.deresearchgate.netnih.gov | CDK2, CDK4, Cyclin E1 springermedizin.deresearchgate.netnih.gov |
| MV4-11 | Acute Myeloid Leukemia | G1 Phase Arrest nih.gov | Not specified |
| DEL | Anaplastic Large Cell Lymphoma | G0/G1 Phase Arrest aacrjournals.org | Not specified |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | G0/G1 Phase Arrest aacrjournals.org | Not specified |
Modulation of Cell Differentiation
In addition to inducing apoptosis and cell cycle arrest, gilteritinib also promotes the differentiation of leukemic blasts. ashpublications.orgnih.gov In AML, malignant cells are often arrested at an immature stage of development. jadpro.com Gilteritinib can overcome this differentiation block, causing the leukemic cells to mature into more specialized cells, such as granulocytes or monocytes. nih.govresearchgate.nettandfonline.com
Studies have shown that gilteritinib induces two distinct responses in the bone marrow of FLT3-mutated AML patients: one with and one without apparent differentiation of leukemic cells. aacrjournals.orgnih.gov In cases with differentiation, there is a notable increase in mature myeloid cells. nih.gov This differentiation-inducing effect is a recognized characteristic of FLT3 inhibitors. haematologica.orgashpublications.org
Preclinical Pharmacodynamics and Efficacy Studies
In Vitro Efficacy in Cancer Cell Lines
Gilteritinib (B612023) has consistently shown potent, dose-dependent inhibition of proliferation in various human AML cell lines harboring FLT3 mutations. In the MV4-11 and MOLM-13 cell lines, which both have FLT3 internal tandem duplication (ITD) mutations, gilteritinib inhibited cell growth with mean IC50 values of 0.92 nM and 2.9 nM, respectively. nih.gov Other studies reported similar dose-dependent inhibition, with IC50 values for MV4-11 and MOLM-13 cells being approximately 3.3 nM and 19.0 nM, respectively. aacrjournals.org This growth inhibition is accompanied by the suppression of FLT3 phosphorylation and its downstream signaling pathways, including STAT5, ERK, and AKT. nih.gov
The inhibitory effects of gilteritinib extend to Ba/F3 cells, a murine pro-B cell line, engineered to express various FLT3 mutations. Gilteritinib demonstrated potent inhibitory activity against Ba/F3 cells expressing FLT3-ITD, FLT3-D835Y (a tyrosine kinase domain mutation), and the double mutation FLT3-ITD-D835Y. nih.govpmda.go.jp Specifically, the IC50 values for gilteritinib in Ba/F3 cells expressing FLT3-ITD, FLT3-D835Y, and FLT3-ITD-D835Y were 1.8 nM, 1.6 nM, and 2.1 nM, respectively. d-nb.info The compound also showed activity against the FLT3-F691 gatekeeper mutation, although to a lesser degree. nih.govd-nb.info
Interactive Table: IC50 Values of Gilteritinib in FLT3-Mutated Cell Lines
| Cell Line | FLT3 Mutation | IC50 (nM) | 95% Confidence Interval | Source |
|---|---|---|---|---|
| MV4-11 | ITD | 0.92 | 0.23–3.6 | nih.gov |
| MOLM-13 | ITD | 2.9 | 1.4–5.8 | nih.gov |
| MV4-11 | ITD | 3.3 ± 0.6 | N/A | aacrjournals.org |
| MOLM-13 | ITD | 19.0 ± 3.2 | N/A | aacrjournals.org |
| MOLM-14 | ITD | 25.0 ± 1.0 | N/A | aacrjournals.org |
| Ba/F3 | FLT3-ITD | 1.8 | 1.0–3.0 | d-nb.info |
| Ba/F3 | FLT3-D835Y | 1.6 | 1.1–2.4 | d-nb.info |
| Ba/F3 | FLT3-ITD-D835Y | 2.1 | 1.4–3.0 | d-nb.info |
| Ba/F3 | FLT3-ITD-F691L | 22 | 15–33 | d-nb.info |
| Ba/F3 | FLT3-ITD-F691I | 49 | 29–83 | d-nb.info |
When compared to other FLT3 inhibitors, gilteritinib demonstrates a favorable profile, particularly in its ability to inhibit both ITD and tyrosine kinase domain (TKD) mutations. mdpi.com While quizartinib (B1680412), a second-generation FLT3 inhibitor, shows potent activity against FLT3-ITD, it is less effective against TKD mutations like D835Y. d-nb.infonih.gov In contrast, gilteritinib effectively inhibits both FLT3-ITD and FLT3-D835Y mutations. d-nb.infonih.gov For instance, the IC50 values for quizartinib in Ba/F3 cells expressing FLT3-ITD, FLT3-D835Y, and FLT3-ITD-D835Y were 0.46 nM, 5.7 nM, and 35 nM, respectively, highlighting its reduced efficacy against the TKD mutation. d-nb.info
Similarly, the first-generation FLT3 inhibitor midostaurin (B1676583) also shows attenuated inhibitory effects on cells with certain FLT3-TKD-PMs. nih.gov Gilteritinib, being a type I inhibitor, can bind to both the active and inactive conformations of the FLT3 kinase, contributing to its broader activity against various mutations compared to type II inhibitors like quizartinib, which primarily bind to the inactive conformation. mdpi.comdovepress.com In vitro studies have shown that while quizartinib and midostaurin have more potent inhibitory action on FLT3-ITD than on wild-type FLT3, gilteritinib exhibits similar inhibitory action on both. oncotarget.com
Dose-Dependent Growth Inhibition across FLT3-Mutated Cell Lines (e.g., MV4-11, MOLM-13, Ba/F3 variants)
In Vivo Efficacy in Preclinical Animal Models
Gilteritinib has demonstrated significant antitumor activity in various in vivo xenograft models. In mice subcutaneously xenografted with FLT3-ITD-positive MV4-11 or MOLM-13 cells, oral administration of gilteritinib led to dose-dependent tumor growth inhibition. nih.govaacrjournals.org Studies using Ba/F3 cells expressing FLT3-ITD, FLT3-D835Y, or the double mutation also showed significant antitumor efficacy. d-nb.infonih.gov
Patient-derived xenograft (PDX) models, which more closely mimic human disease, have further validated the efficacy of gilteritinib. In FLT3-ITD AML PDX models, gilteritinib treatment was particularly effective, especially in cases with a high FLT3-ITD allelic ratio. aacrjournals.org These findings underscore the potent in vivo activity of gilteritinib against various forms of FLT3-mutated AML. d-nb.infonih.govdovepress.com
To simulate the systemic nature of leukemia, intra-bone marrow transplantation (IBMT) models have been utilized. In a mouse IBMT model using MV4-11-luciferase cells, treatment with gilteritinib significantly decreased the leukemic burden and prolonged the survival of the animals. nih.govresearchgate.net This demonstrates the ability of gilteritinib to target leukemic cells within the bone marrow microenvironment, a critical aspect for effective AML therapy. aacrjournals.orgselleckchem.com
Across multiple preclinical models, gilteritinib has consistently shown robust tumor growth inhibition and, in some cases, complete tumor regression. nih.govoncotarget.comresearchgate.netresearchgate.net In the MV4-11 subcutaneous xenograft model, significant tumor growth inhibition was observed at doses as low as 1 mg/kg/day, with near-complete tumor regression at higher doses. nih.gov Specifically, at 10 mg/kg/day, all mice experienced complete tumor regression. nih.gov In xenograft models using Ba/F3 cells expressing various FLT3 mutations, gilteritinib also induced tumor regression, particularly at a dose of 30 mg/kg. d-nb.info The antitumor activity in these models is associated with sustained inhibition of FLT3 phosphorylation in the tumors. nih.govselleckchem.com
Interactive Table: In Vivo Tumor Growth Inhibition by Gilteritinib in MV4-11 Xenograft Model
| Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Complete Tumor Regression | Source |
|---|---|---|---|
| 1 | 63 | 0/6 mice | nih.gov |
| 3 | 80 | 0/6 mice | nih.gov |
| 6 | 93 | 4/6 mice | nih.gov |
| 10 | 100 | 6/6 mice | nih.gov |
Tumor Growth Inhibition and Regression
Pharmacodynamic Biomarkers in Preclinical Models
The antitumor activity of gilteritinib in preclinical models is directly associated with its ability to inhibit the phosphorylation of FLT3 and its downstream signaling proteins in vivo. sci-hub.se Following oral administration in an MV4-11 xenograft model, gilteritinib was found to distribute at high levels within the tumors. nih.gov This was correlated with a durable inhibition of phosphorylated FLT3 (p-FLT3). sci-hub.se
The inhibition of FLT3 phosphorylation subsequently impacts its downstream signaling pathways, which are crucial for the proliferation and survival of leukemic cells. Studies have shown that gilteritinib treatment leads to a reduction in the phosphorylation of key downstream effectors, including STAT5, AKT, and ERK. medchemexpress.comnih.gov In xenograft models using Ba/F3 cells expressing FLT3-TKD-PM, gilteritinib effectively suppressed the autophosphorylation of FLT3 as well as the phosphorylation of STAT5, AKT, and ERK. nih.gov
The sustained inhibition of p-FLT3 and phosphorylated STAT5 (p-STAT5) has been highlighted as a key pharmacodynamic marker of gilteritinib's in vivo activity. sci-hub.se Even at low concentrations, such as 0.1 nM or 1 nM, gilteritinib resulted in the suppression of phosphorylated ERK, STAT5, and AKT in MV4-11 cells. medchemexpress.com This demonstrates a potent and sustained target engagement in vivo, which underlies the observed anti-leukemic efficacy. sci-hub.se
Table 3: In vivo Inhibition of Protein Phosphorylation by Gilteritinib
| Protein | Phosphorylation Status | Murine Model | Cell Line | Finding |
| FLT3 | Inhibited | Xenograft | MV4-11 | Durable inhibition of phosphorylated FLT3. sci-hub.se |
| FLT3 | Inhibited | Xenograft | Ba/F3 (FLT3-TKD-PM) | Effective suppression of FLT3 autophosphorylation. nih.gov |
| STAT5 | Inhibited | Xenograft | MV4-11 | Durable inhibition of phosphorylated STAT5. sci-hub.se |
| STAT5 | Inhibited | Xenograft | Ba/F3 (FLT3-TKD-PM) | Effective suppression of phosphorylated STAT5. nih.gov |
| AKT | Inhibited | Xenograft | Ba/F3 (FLT3-TKD-PM) | Effective suppression of phosphorylated AKT. nih.gov |
| ERK | Inhibited | Xenograft | Ba/F3 (FLT3-TKD-PM) | Effective suppression of phosphorylated ERK. nih.gov |
Mechanisms of Acquired Resistance to Gilteritinib Fumarate
On-Target Resistance Mechanisms
On-target resistance mechanisms directly involve the FLT3 kinase, either through secondary mutations that interfere with drug binding or through ligand-dependent activation that overcomes the inhibitory effect of gilteritinib (B612023).
Secondary FLT3 Tyrosine Kinase Domain Mutations (e.g., F691L, D835Y)
Secondary mutations within the FLT3 tyrosine kinase domain (TKD) are a recognized mechanism of resistance to FLT3 inhibitors. nih.govaacrjournals.org While gilteritinib was designed to be active against the common D835Y mutation that confers resistance to type II FLT3 inhibitors like quizartinib (B1680412), the "gatekeeper" mutation F691L has emerged as a key on-target resistance mechanism to gilteritinib. oaepublish.comashpublications.orgresearchgate.net The F691L mutation is located in a critical position that can sterically hinder the binding of gilteritinib to the ATP-binding pocket of the FLT3 kinase. ashpublications.orgnih.gov
Clinical studies have identified the F691L mutation in patients who have relapsed on gilteritinib therapy. aacrjournals.orgnih.gov For instance, in a cohort of patients treated with gilteritinib, the F691L mutation was one of the newly acquired FLT3 mutations detected at the time of resistance. nih.gov In addition to F691L, other less common mutations such as Y693C/N and G697S have been identified in vitro to confer moderate resistance to gilteritinib. nih.govnih.gov Interestingly, while gilteritinib is generally effective against D835 mutations, cases of co-occurring ITD, D835Y, and F691L mutations at the time of resistance have been reported, highlighting the complex clonal evolution under therapeutic pressure. nih.gov
A novel, non-canonical gatekeeper mutation, N701K, has also been identified in patients with clinical resistance to gilteritinib. nih.gov This mutation was shown to block gilteritinib from binding to FLT3, leading to resistance. nih.gov Notably, cells with the FLT3 N701K mutation retained sensitivity to the type II FLT3 inhibitor quizartinib, suggesting a potential therapeutic strategy for this specific resistance mechanism. nih.gov
| Mutation | Location | Effect on Gilteritinib Binding | Clinical Observation |
|---|---|---|---|
| F691L | Gatekeeper Residue | Steric hindrance, impairs drug binding. ashpublications.orgnih.gov | Identified in patients at relapse. aacrjournals.orgnih.gov |
| D835Y | Activation Loop | Gilteritinib is generally active against this mutation. ashpublications.orgresearchgate.net | Can co-occur with F691L at resistance. nih.gov |
| N701K | Kinase Domain | Acts as a gatekeeper, blocking drug binding. nih.gov | Identified in patients with clinical resistance. nih.gov |
| Y693C/N | Kinase Domain | Confers moderate resistance in vitro. nih.govnih.gov | Identified in mutagenesis screens. nih.gov |
| G697S | Kinase Domain | Confers moderate resistance in vitro. nih.govnih.gov | Identified in mutagenesis screens. nih.gov |
FLT3 Ligand-Dependent Resistance
The FLT3 ligand (FL) can play a role in resistance to FLT3 inhibitors. nih.govoncotarget.com Elevated levels of FL can activate wild-type FLT3, which is often co-expressed with mutated FLT3 in AML cells. oncotarget.com This activation can potentially overcome the inhibitory effects of some FLT3 inhibitors. However, studies have shown that gilteritinib is potent against both wild-type and mutated FLT3. oncotarget.comnih.gov One study demonstrated that the antitumor activity of gilteritinib was not significantly affected by the overexpression of FL in a xenograft model, suggesting that gilteritinib may be less susceptible to this resistance mechanism compared to other FLT3 inhibitors. oncotarget.com The binding of FLT3L to its receptor activates downstream pathways like PI3K and RAS, leading to increased cell proliferation and apoptosis inhibition. oaepublish.com
Off-Target Resistance Mechanisms and Pathway Activation
Off-target resistance emerges when cancer cells develop alternative ways to survive and proliferate that are independent of FLT3 signaling. This often involves the activation of other signaling pathways that can compensate for the inhibition of FLT3.
Activation of RAS/MAPK Pathway (e.g., NRAS mutations)
One of the most common off-target resistance mechanisms to gilteritinib is the activation of the RAS/MAPK signaling pathway. aacrjournals.orgoaepublish.com This is frequently driven by the acquisition of new mutations in genes such as NRAS and KRAS. nih.govaacrjournals.org Clinical studies have shown that a significant percentage of patients who relapse on gilteritinib have newly detectable mutations in the RAS/MAPK pathway. aacrjournals.orgmdpi.com These mutations can activate signaling downstream of FLT3, effectively bypassing its inhibition by gilteritinib. oaepublish.com
Single-cell sequencing has revealed that these RAS mutations can exist in subclones prior to treatment and are then selected for and expand under the pressure of gilteritinib therapy. ashpublications.org In some cases, the resistant clones that emerge are negative for the original FLT3 mutation but carry a new RAS mutation, indicating a switch in the oncogenic driver of the leukemia. mdpi.com The combination of gilteritinib with inhibitors of the RAS/MAPK pathway is being explored as a strategy to overcome this form of resistance. nih.govbiorxiv.org
| Pathway | Key Genes | Mechanism | Clinical Significance |
|---|---|---|---|
| RAS/MAPK | NRAS, KRAS | Acquisition of activating mutations leads to downstream signaling independent of FLT3. oaepublish.com | Common mechanism of secondary resistance to gilteritinib. nih.govaacrjournals.org |
Upregulation or Activation of Alternative Kinases and Signaling Pathways (e.g., AXL, PIM1, PI3K/mTOR)
The activation of alternative kinases and signaling pathways is another key off-target resistance mechanism. These pathways can provide pro-survival and proliferative signals that allow leukemia cells to persist despite FLT3 inhibition.
AXL: The receptor tyrosine kinase AXL has been implicated in resistance to various cancer therapies, including FLT3 inhibitors. aacrjournals.orgmdpi.com Overexpression and activation of AXL can promote cell survival and may contribute to resistance to FLT3 inhibition. aacrjournals.orgmdpi.com Gilteritinib itself has inhibitory activity against AXL, which may contribute to its efficacy and potentially delay the onset of resistance. aacrjournals.orgmdpi.comencyclopedia.pub However, the level of AXL inhibition by gilteritinib at clinical doses and its impact on resistance are still under investigation. ashpublications.org
PIM1: PIM kinases are downstream effectors of FLT3 signaling and can contribute to cell survival and proliferation. nih.gov Upregulation of PIM1 has been associated with resistance to FLT3 inhibitors. nih.gov Preclinical studies have shown that combining gilteritinib with a PIM kinase inhibitor can enhance cytotoxicity in FLT3-ITD AML cells, suggesting that targeting PIM signaling could be a viable strategy to overcome resistance. nih.gov
PI3K/mTOR: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. encyclopedia.pub Aberrant activation of this pathway has been linked to resistance to sorafenib, another FLT3 inhibitor. mdpi.com While gilteritinib can inhibit downstream targets of FLT3, including AKT, the activation of the PI3K/mTOR pathway through other mechanisms can contribute to resistance. drugbank.comnih.gov
Contributions of the Bone Marrow Microenvironment
The bone marrow microenvironment provides a protective niche for leukemia cells, shielding them from the effects of chemotherapy and targeted agents. nih.govnih.govosti.gov This microenvironment can mediate an "early" form of resistance to gilteritinib, allowing a small population of leukemia cells to survive initial treatment. nih.govnih.gov These surviving cells can then acquire additional intrinsic resistance mechanisms over time, leading to full-blown relapse. nih.govnih.gov
Studies have shown that factors within the bone marrow, such as hematopoietic cytokines and chemokines, can promote gilteritinib resistance. bohrium.com For example, the expression of the TEK-family kinase BMX has been found to be elevated in gilteritinib-unresponsive patients and contributes to resistance in a hypoxia-dependent manner by promoting pSTAT5 signaling. bohrium.com Furthermore, early resistant cells in the microenvironment have been shown to be dependent on Aurora kinase B (AURKB) for survival. nih.govnih.gov These findings suggest that targeting the protective signals from the bone marrow microenvironment, for instance by inhibiting AURKB or BMX, could be a promising strategy to prevent or overcome gilteritinib resistance. nih.govnih.govbohrium.com
Metabolic Reprogramming as a Resistance Mechanism
Cancer cells can alter their metabolic pathways to survive and proliferate under the stress of targeted therapies. This metabolic reprogramming is a key mechanism of resistance to gilteritinib.
Alterations in Glutamine Uptake and Utilization (e.g., SNAT1/SLC38A1)
Recent studies have identified the glutamine transporter SNAT1 (solute carrier family 38 member 1 or SLC38A1) as a novel target of gilteritinib. nih.govnih.gov Gilteritinib treatment has been shown to downregulate the expression of SNAT1, leading to impaired glutamine uptake and utilization within leukemic cells. nih.govnih.govresearchgate.net This is significant because many cancer cells, including those in certain types of leukemia, are highly dependent on glutamine as a key nutrient for energy production and biosynthesis. researchgate.net
The inhibition of glutamine uptake can lead to a cascade of downstream effects, disrupting various cellular processes that are vital for the survival and proliferation of cancer cells. nih.gov Research has shown that the downregulation of SNAT1 is associated with increased activity of SA-β-galactosidase, an indicator of cellular senescence, suggesting that gilteritinib's impact on glutamine transport may contribute to halting the growth of cancer cells. mdpi.com The overexpression of SNAT1 has been linked to poorer prognoses in several cancers, including AML, highlighting its importance as a potential therapeutic target. mdpi.comresearchgate.net
Impact on TCA Cycle Intermediates and Oncometabolites (e.g., 2-hydroxyglutarate)
The tricarboxylic acid (TCA) cycle is a central metabolic pathway that generates energy and building blocks for cellular growth. Gilteritinib's disruption of glutamine metabolism has a direct impact on the TCA cycle. nih.gov By reducing the availability of glutamine, which is a key anaplerotic substrate that replenishes TCA cycle intermediates, gilteritinib treatment can decrease the levels of these crucial molecules. nih.gov
Furthermore, gilteritinib has been found to reduce the cellular levels of the oncometabolite 2-hydroxyglutarate (2-HG). nih.govnih.gov In certain cancers, particularly those with mutations in the isocitrate dehydrogenase (IDH) enzymes, 2-HG can accumulate to high levels and promote tumorigenesis. nih.govmdpi.com Gilteritinib's ability to lower 2-HG levels, even in cells without IDH mutations, suggests an additional mechanism by which it exerts its anti-leukemic effects. nih.gov The reduction in both TCA cycle intermediates and 2-HG disrupts the metabolic landscape of the cancer cells, contributing to the therapeutic effects of the drug.
Effects on ATP Production and Redox Homeostasis (e.g., Glutathione (B108866) Synthesis, Reactive Oxygen Species)
The metabolic alterations induced by gilteritinib also have profound effects on cellular energy production and the balance of reactive oxygen species (ROS).
ATP Production: By impairing glutamine metabolism and the TCA cycle, gilteritinib treatment leads to decreased production of ATP, the primary energy currency of the cell. nih.govnih.govresearchgate.net This energy deficit can hamper the cancer cells' ability to carry out essential functions, ultimately leading to cell death or senescence.
Glutathione Synthesis and Redox Homeostasis: Glutamine is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. nih.govresearchgate.netresearchgate.net Gilteritinib-mediated reduction in glutamine uptake leads to decreased GSH synthesis. nih.govnih.govresearchgate.net This depletion of glutathione, coupled with an increase in reactive oxygen species (ROS), disrupts the cellular redox balance and induces oxidative stress. nih.govnih.govdovepress.com Elevated ROS levels can damage cellular components and trigger apoptotic pathways. dovepress.com The combination of decreased ATP and increased oxidative stress creates a hostile intracellular environment for the leukemia cells. nih.govresearchgate.net
| Finding | Cell Lines | Effect of Gilteritinib | Reference |
| Glutamine Uptake | MOLM13, MV4-11 | Downregulation of SLC38A1 (SNAT1), leading to impaired glutamine uptake. | nih.govresearchgate.net |
| TCA Cycle | MOLM13, MOLM13-RES | Reduced glutamine metabolism through the TCA cycle. | nih.gov |
| Oncometabolites | MOLM13, MOLM13-RES | Decreased cellular levels of 2-hydroxyglutarate (2-HG). | nih.gov |
| ATP Production | FLT3-ITD-positive AML cells | Decreased ATP production. | nih.govnih.gov |
| Glutathione Synthesis | MOLM13, MOLM13-RES | Decreased glutathione (GSH) synthesis. | nih.govresearchgate.net |
| Reactive Oxygen Species | MOLM13 | Increased cellular and mitochondrial ROS. | nih.gov |
Clonal Evolution and Selection of Resistant Subclones
The development of resistance to gilteritinib is also driven by the principles of clonal evolution. Under the selective pressure of treatment, pre-existing or newly emerging subclones with resistance-conferring mutations can expand and eventually lead to clinical relapse. nih.govmdpi.comnih.gov
Studies have shown that while gilteritinib can effectively suppress the dominant FLT3-mutated clones, it may allow for the survival and proliferation of minor subclones harboring other mutations. mdpi.comnih.gov A common mechanism of secondary resistance to gilteritinib is the acquisition of mutations in the RAS/MAPK pathway, such as in the NRAS gene. nih.govnih.govsci-hub.seoaepublish.com These mutations can activate signaling pathways downstream of or parallel to FLT3, rendering the cells less dependent on FLT3 signaling for their survival and thus resistant to gilteritinib. oaepublish.comnih.gov
The process of clonal evolution in response to gilteritinib can be complex and dynamic. In some cases, the original FLT3 mutation may be lost at relapse, with the resistant clone being driven entirely by a new set of mutations. nih.gov In other instances, the FLT3 mutation persists, but is accompanied by additional mutations that confer resistance. nih.gov The bone marrow microenvironment can also play a role in protecting leukemia cells from gilteritinib, contributing to early resistance and providing a sanctuary for the evolution of more robust resistance mechanisms over time. nih.gov
| Mechanism | Key Genes/Pathways | Description | Reference |
| On-target Resistance | FLT3 | Secondary mutations in the FLT3 gene, such as the F691L gatekeeper mutation, can interfere with gilteritinib binding. | oaepublish.comresearchgate.net |
| Off-target Resistance | NRAS, KRAS, PTPN11 (RAS/MAPK pathway) | Mutations in genes of the RAS/MAPK pathway can activate downstream signaling, bypassing the need for FLT3 activation. | mdpi.comnih.govsci-hub.se |
| Clonal Selection | Various | Expansion of pre-existing or newly emerged subclones that are inherently less sensitive to gilteritinib. | nih.govmdpi.comnih.gov |
| Microenvironment-mediated Resistance | Bone Marrow Microenvironment | Stromal cells in the bone marrow can protect leukemia cells from gilteritinib, facilitating the development of intrinsic resistance. | nih.gov |
Preclinical Pharmacokinetic and Drug Metabolism Studies
Absorption and Distribution in Preclinical Models
Preclinical studies have been instrumental in characterizing the absorption and distribution profile of gilteritinib (B612023), providing a foundational understanding of its in vivo behavior.
Following oral administration in preclinical models, gilteritinib is absorbed with maximal plasma concentrations (Tmax) typically observed between 2 to 6 hours. drugbank.comnih.gov In preclinical trials, the time to reach maximum concentration in plasma was noted to be 2 hours. drugbank.com The absorption process is characterized by first-order kinetics. europa.eu While the absolute bioavailability in preclinical species is not extensively reported, human data suggests an oral bioavailability of at least 61.2%. nih.gov
Table 1: Preclinical Absorption Characteristics of Gilteritinib
| Parameter | Value | Species Context |
|---|---|---|
| Time to Maximum Plasma Concentration (Tmax) | 2 - 6 hours | General preclinical models drugbank.comnih.gov |
| Absorption Kinetics | First-order | Based on population PK modeling europa.eu |
Following a single oral dose in non-pigmented rats, radioactivity peaked in most tissues at 4 hours post-dose. fda.gov The highest concentrations of the drug were found in the liver, spleen, kidneys, adrenal glands, and lungs. fda.gov Conversely, the lowest concentrations were observed in the plasma, testes, brain, and blood. fda.gov In pigmented rats, a notable accumulation of radioactivity was seen in melanin-rich tissues of the eye, such as the ciliary body and retina. fda.gov
A crucial finding from in vivo preclinical studies is the significant localization of gilteritinib in tumor tissues. drugbank.com High concentrations of the drug have been observed in xenografted tumors, indicating a high degree of selectivity and accumulation at the site of action. drugbank.com This preferential distribution to tumors is a key attribute contributing to its anti-leukemic activity. drugbank.com
Table 2: Tissue Distribution of [14C]-Gilteritinib in Non-Pigmented Rats
| Tissue | Relative Concentration |
|---|---|
| Liver | Highest |
| Spleen | High |
| Kidneys | High |
| Adrenal Glands | High |
| Lung | High |
| Plasma | Low |
| Testes | Low |
| Brain | Low |
| Blood | Lowest |
Data derived from single oral dose studies in non-pigmented rats. fda.gov
Gilteritinib is highly bound to plasma proteins. In humans, approximately 94% of the drug is bound, primarily to serum albumin. drugbank.comeverestpharmabd.com Preclinical in vitro studies have been conducted across various species to determine the extent of plasma protein binding, which is a critical factor influencing the drug's distribution and availability to target tissues. fda.gov
Table 3: In Vitro Plasma Protein Binding of Gilteritinib in Various Species
| Species | Extent of Binding | Primary Binding Protein |
|---|---|---|
| Human | ~94% | Serum Albumin drugbank.comeverestpharmabd.com |
| Animal Models (General) | High | Not specified |
Tissue Distribution and Accumulation (e.g., Tumor Localization)
Metabolic Pathways and Metabolite Identification
The metabolism of gilteritinib has been investigated in preclinical models, identifying the key enzymes and metabolic products involved in its biotransformation.
In vitro studies using human liver microsomes have established that gilteritinib is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for its metabolic clearance. drugbank.comeuropa.eufda.govmdpi.com The metabolism is driven by reactions including N-dealkylation and oxidation. drugbank.comeverestpharmabd.com The significant role of CYP3A4 has been further substantiated by in vivo studies in mice, where the absence of CYP3A modestly increased plasma levels of gilteritinib. mdpi.com
Three primary metabolites of gilteritinib have been identified in both preclinical animal studies and in humans: M17, M16, and M10. drugbank.comnih.goveuropa.eueverestpharmabd.comastellasclinicalstudyresults.com The formation of these metabolites occurs through specific metabolic reactions:
M17 is formed via N-dealkylation and subsequent oxidation. drugbank.comnih.goveuropa.eueverestpharmabd.comastellasclinicalstudyresults.com
M16 is formed through N-dealkylation. drugbank.comnih.goveuropa.eueverestpharmabd.comastellasclinicalstudyresults.com
M10 is also a product of N-dealkylation. drugbank.comnih.goveuropa.eueverestpharmabd.comastellasclinicalstudyresults.com
Table 4: Major Metabolites of Gilteritinib
| Metabolite | Formation Pathway | Relative Exposure |
|---|---|---|
| M17 | N-dealkylation and Oxidation | <10% of parent drug europa.eufda.goveverestpharmabd.comastellasclinicalstudyresults.com |
| M16 | N-dealkylation | <10% of parent drug europa.eufda.goveverestpharmabd.comastellasclinicalstudyresults.com |
| M10 | N-dealkylation | <10% of parent drug europa.eufda.goveverestpharmabd.comastellasclinicalstudyresults.com |
Oxidation, N-Dealkylation, and Glutathione (B108866) Conjugation Pathways
Further detailed metabolic pathways have been postulated, which include:
Oxidation of the methylpiperazine, piperidine (B6355638), and oxane moieties. nih.gov
N-dealkylation of the methylpiperazine and piperidine groups. nih.gov
Glutathione conjugation. fda.govnih.gov
Glucuronidation. nih.gov
The metabolites formed through these pathways are designated as M1, M2, M3, M4, M5, M6, M7, M8, M9, M11, M12, M13, M14, and M15. nih.gov
Table 1: Primary Metabolic Pathways of Gilteritinib
| Metabolic Pathway | Key Enzymes/Processes | Resulting Metabolites |
|---|---|---|
| N-dealkylation and Oxidation | CYP3A4 | M17, M16, M10 |
| Glutathione Conjugation | Glutathione S-transferases | M3, M5, M11, M13 |
Excretion Routes and Mass Balance in Preclinical Species
Studies in preclinical species indicate that the primary route of elimination for gilteritinib is through the feces. In both rats and dogs, the majority of the administered dose was excreted via the fecal route, accounting for 90% and 88% of the dose, respectively, with a smaller portion eliminated in the urine. fda.gov
Table 2: Excretion of Gilteritinib in Preclinical and Clinical Studies
| Species | Fecal Excretion (%) | Renal Excretion (%) |
|---|---|---|
| Rat | 90 | - |
| Dog | 88 | - |
| Human | 64.5 | 16.4 |
Half-life and Clearance in Preclinical Models
The estimated apparent clearance of gilteritinib is 14.85 L/h. drugbank.comeverestpharmabd.comfda.govastellas.comeuropa.eu The plasma concentrations of gilteritinib decrease in a bi-exponential manner. researchgate.neteuropa.eu The estimated mean elimination half-life of gilteritinib is approximately 113 hours. everestpharmabd.comresearchgate.netfda.govastellas.comnih.goveuropa.euescholarship.orgmdpi.com
Table 3: Pharmacokinetic Parameters of Gilteritinib
| Parameter | Value |
|---|---|
| Apparent Clearance (CL/F) | 14.85 L/h |
| Elimination Half-life (t½) | 113 hours |
Drug-Drug Interactions at a Molecular Level (e.g., CYP3A4 Induction/Inhibition by Concomitant Agents)
Gilteritinib is a substrate of CYP3A4 and P-glycoprotein (P-gp). medscape.comtga.gov.au Consequently, its plasma concentration and efficacy can be significantly affected by concomitant administration of drugs that are strong inducers or inhibitors of CYP3A4 and/or P-gp. researchgate.netescholarship.orgmdpi.comtga.gov.au
Strong CYP3A/P-gp inducers, such as rifampin, can decrease gilteritinib exposure. europa.eutga.gov.au Co-administration of rifampin with a single dose of gilteritinib resulted in a 70% decrease in the mean area under the curve (AUC) of gilteritinib. astellas.comeuropa.eu
Conversely, strong CYP3A and/or P-gp inhibitors, like itraconazole, can increase gilteritinib exposure. tga.gov.au When administered with itraconazole, the mean AUC of gilteritinib increased by 2.2-fold. astellas.comtga.gov.au In patients with relapsed or refractory AML, co-administration with a strong CYP3A and/or P-gp inhibitor led to an approximate 1.5-fold increase in gilteritinib exposure. europa.eu
In vitro studies have shown that gilteritinib may potentially inhibit BCRP and P-gp in the small intestine, as well as OCT1 in the liver at clinically relevant concentrations. europa.eu However, gilteritinib itself is not an inhibitor or inducer of CYP3A4 in vivo. europa.eutga.gov.au The pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, were not significantly affected by the administration of gilteritinib. researchgate.neteuropa.eutga.gov.au
Table 4: Impact of Concomitant Agents on Gilteritinib Exposure
| Concomitant Agent Class | Example Agent | Effect on Gilteritinib |
|---|---|---|
| Strong CYP3A/P-gp Inducer | Rifampin | Decreased Exposure (↓70% AUC) |
| Strong CYP3A/P-gp Inhibitor | Itraconazole | Increased Exposure (↑2.2-fold AUC) |
Molecular Strategies to Overcome Resistance and Enhance Efficacy
Rationale for Combination Therapies in Preclinical Settings
Gilteritinib (B612023), a potent and highly specific FLT3/AXL inhibitor, has demonstrated significant antitumor effects as a single agent in preclinical models of FLT3-mutated Acute Myeloid Leukemia (AML). nih.govoncotarget.com However, to enhance its efficacy and overcome potential resistance mechanisms, combination therapies are being extensively investigated in preclinical settings. nih.govashpublications.orgnih.gov The rationale for these combinations is rooted in the potential for synergistic interactions that can lead to more profound and durable responses. ascopubs.orgmdanderson.org
Preclinical studies provide a strong basis for combining gilteritinib with other agents. ashpublications.org The goal is to target multiple leukemic pathways simultaneously, thereby preventing the emergence of resistant clones. ascopubs.orghaematologica.org For instance, while gilteritinib effectively targets FLT3 signaling, AML cells can develop resistance through the activation of alternative survival pathways. haematologica.org By combining gilteritinib with drugs that inhibit these alternative pathways, it is hypothesized that a more comprehensive and effective antileukemic effect can be achieved. ascopubs.orgspringernature.com Preclinical evidence supports the combination of gilteritinib with conventional chemotherapy, hypomethylating agents, and other targeted therapies like BCL-2 inhibitors. nih.govashpublications.orgmdanderson.orgnih.gov These studies have shown that such combinations can lead to enhanced apoptosis, greater tumor regression, and potentially overcome the resistance observed with single-agent therapy. nih.govnih.govnih.gov
Combinatorial Approaches Targeting FLT3 and Chemotherapy Agents
Synergistic Effects with Cytarabine (B982), Daunorubicin (B1662515), Idarubicin (B193468)
Preclinical investigations have demonstrated the synergistic potential of combining gilteritinib with standard chemotherapy agents used in AML treatment, such as cytarabine, daunorubicin, and idarubicin. nih.govnih.govmdpi.com In human FLT3-ITD positive (FLT3-ITD+) AML cell lines, the addition of these chemotherapeutic agents to gilteritinib resulted in a significant potentiation of apoptosis. nih.govnih.gov
In xenograft mouse models of FLT3-ITD+ AML, the combination of gilteritinib with cytarabine and either daunorubicin or idarubicin led to a greater reduction in tumor volume compared to either gilteritinib or chemotherapy alone. nih.govnih.gov Notably, these triple combination therapies resulted in tumor regression, with some studies reporting complete tumor regression in a significant proportion of the treated mice. nih.govnih.govmdpi.com For example, one study showed that while gilteritinib alone inhibited tumor growth by 78%, the triple combination with cytarabine and daunorubicin induced an 80% tumor regression. nih.gov Similarly, the combination with cytarabine and idarubicin led to a 92% tumor regression. researchgate.net
| Combination Therapy | Cell Line / Model | Key Finding | Reference |
| Gilteritinib + Cytarabine + Daunorubicin | MV4-11 Xenograft | 80% tumor regression; complete remission in 6 of 8 mice. | nih.gov |
| Gilteritinib + Cytarabine + Idarubicin | MV4-11 Xenograft | 92% tumor regression; complete remission in 6 of 8 mice. | researchgate.net |
| Gilteritinib + Cytarabine/Daunorubicin/Idarubicin | FLT3-ITD+ AML cell lines | Potentiated apoptosis. | nih.govnih.gov |
Synergism with Hypomethylating Agents (e.g., Azacitidine)
The combination of gilteritinib with hypomethylating agents, such as azacitidine, has also shown synergistic effects in preclinical models of FLT3-mutated AML. nih.govnih.govbjh.be In FLT3-ITD+ AML cell lines, the addition of azacitidine to gilteritinib potentiated apoptosis. nih.govnih.gov
In xenograft models, the combination of gilteritinib and azacitidine demonstrated superior antitumor efficacy compared to either agent alone. researchgate.net While azacitidine by itself had minimal impact on tumor volume, its combination with gilteritinib resulted in a significant decrease in tumor size, suggesting a synergistic interaction. oncotarget.com These preclinical findings have provided the rationale for clinical trials investigating this combination in patients with newly diagnosed FLT3-mutated AML who are ineligible for intensive chemotherapy. bjh.be
| Combination Therapy | Cell Line / Model | Key Finding | Reference |
| Gilteritinib + Azacitidine | FLT3-ITD+ AML cell lines | Potentiated apoptosis. | nih.govnih.gov |
| Gilteritinib + Azacitidine | Xenografted mouse models | Appeared synergistic with superior antitumor efficacy vs either agent alone. | researchgate.net |
| Gilteritinib + Azacitidine | MV4-11 cells | Increased percentage of annexin-V-positive cells compared to single agents. | oncotarget.com |
Molecular Mechanisms of Enhanced Apoptosis and Tumor Regression
The enhanced apoptosis and tumor regression observed with gilteritinib combination therapies are underpinned by specific molecular mechanisms. nih.govnih.gov Preclinical studies have shown that gilteritinib, both alone and in combination with chemotherapy agents like cytarabine, daunorubicin, idarubicin, or the hypomethylating agent azacitidine, leads to the inhibition of anti-apoptotic proteins. nih.govnih.govashpublications.orgpostersessiononline.eu
In the FLT3-ITD+ MV4-11 cell line, treatment with gilteritinib resulted in the decreased expression of anti-apoptotic proteins such as MCL-1, BCL2L10, and survivin. nih.gov The addition of chemotherapy or azacitidine to gilteritinib further enhanced this effect and led to an upregulation of cleaved PARP (cPARP), a key marker of apoptosis. nih.gov This inhibition of anti-apoptotic proteins, coupled with the direct cytotoxic effects of the combination agents, creates a scenario where the threshold for apoptosis is significantly lowered, leading to more effective elimination of leukemic cells. nih.gov
Combination Therapies with Other Molecularly Targeted Agents
BCL-2 Inhibitors (e.g., Venetoclax)
Preclinical models have demonstrated a strong synergistic relationship between gilteritinib and the BCL-2 inhibitor, venetoclax (B612062), in treating FLT3-mutated AML. ascopubs.orgnih.govnih.govnih.govaacrjournals.org This combination potently and synergistically induces apoptosis in FLT3-ITD AML cell lines and primary patient samples. nih.gov
The molecular basis for this synergy lies in the dual targeting of key survival pathways. ascopubs.orgnih.gov Gilteritinib induces the downregulation of the anti-apoptotic protein Mcl-1, which enhances the activity of venetoclax. nih.gov Concurrently, while venetoclax treatment alone can induce the expression of phosphorylated-ERK (p-ERK), the combination with gilteritinib abolishes this effect. nih.gov The simultaneous downregulation of Mcl-1 by gilteritinib and the inhibition of BCL-2 by venetoclax lead to the release of "free" Bim, a pro-apoptotic protein, which in turn triggers synergistic induction of apoptosis. nih.govaacrjournals.org This synergistic interaction has shown promising in vivo efficacy in a FLT3-ITD AML cell line-derived xenograft mouse model, providing a strong rationale for the clinical development of this combination. nih.gov
| Combination Therapy | Cell Line / Model | Key Finding | Reference |
| Gilteritinib + Venetoclax | MOLM-13 and MV4-11 cells | Synergistically induces apoptosis and cleavage of caspase 3. | nih.gov |
| Gilteritinib + Venetoclax | Primary FLT3-ITD AML patient samples | Confirmed synergy in inducing apoptosis. | nih.gov |
| Gilteritinib + Venetoclax | FLT3-ITD AML cell line-derived xenograft mouse model | Promising in vivo efficacy. | nih.gov |
MCL-1 Inhibitors (e.g., AMG 176)
Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein crucial for AML cell survival and a known contributor to drug resistance. cancernetwork.com Its inhibition presents a promising strategy to enhance the efficacy of FLT3 inhibitors like gilteritinib. The combination of the selective MCL-1 inhibitor, AMG 176, with gilteritinib has demonstrated synergistic activity in preclinical models of FLT3-ITD mutated AML. cancernetwork.comonclive.com
Research indicates that co-administration of AMG 176 and gilteritinib significantly enhances cell death compared to either agent alone. ashpublications.org This synergistic effect is observed in various AML cell lines, including those with acquired resistance to other agents. ashpublications.org Mechanistically, the combination leads to an increase in the pro-apoptotic protein BIM and a decrease in the interaction between BIM and MCL-1, ultimately promoting apoptosis. targetedonc.com In vivo studies using mouse xenograft models have corroborated these findings, showing significant tumor regression and prolonged survival with the combination therapy. ashpublications.orgtargetedonc.com For instance, in one study, 92.8% of mice treated with the AMG 176 and gilteritinib combination showed tumor regression. targetedonc.com Another Mcl-1 inhibitor, AZD5991, also showed synergistic effects with gilteritinib, significantly reducing the colony-forming capacity of FLT3-mutated AML progenitor cells in vitro. researchgate.net
Table 1: Preclinical Efficacy of Gilteritinib in Combination with MCL-1 Inhibitors
| Combination | Model System | Key Findings | Reference |
| Gilteritinib + AMG 176 | FLT3-ITD+ AML Cell Lines | Synergistic induction of apoptosis; effective in venetoclax-resistant cells. | ashpublications.org |
| Gilteritinib + AMG 176 | Mouse Xenograft (FLT3-ITD+) | 92.8% tumor regression in combination-treated mice; increased BIM expression. | targetedonc.com |
| Gilteritinib + AZD5991 | Primary AML Patient Samples | Synergistic induction of apoptosis; significant reduction in leukemic colony formation. | researchgate.net |
PI3K/HDAC Inhibitors (e.g., CUDC-907)
Targeting parallel signaling pathways is another effective strategy to combat gilteritinib resistance. CUDC-907 (fimepinostat), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), has shown potent synergistic antileukemic activity when combined with gilteritinib. nih.govspringernature.com This combination effectively induces apoptosis in FLT3-ITD AML cell lines and primary patient samples. nih.gov
The rationale for this combination lies in the reciprocal overcoming of resistance mechanisms. springernature.com A key mechanism of resistance to gilteritinib involves the upregulation and overexpression of the FLT3 receptor, which can be counteracted by CUDC-907's ability to downregulate FLT3. nih.govspringernature.com Conversely, resistance to CUDC-907 can be driven by the activation of the JAK/STAT pathway, which is effectively inhibited by gilteritinib. nih.govspringernature.com The combined treatment leads to a cooperative downregulation of critical cellular metabolites and key oncogenic proteins such as c-Myc and Mcl-1, while inhibiting major signaling pathways including MAPK/ERK and JAK/STAT. nih.gov This multi-pronged attack demonstrates strong therapeutic potential for overcoming drug resistance in FLT3-ITD AML. nih.govspringernature.com
Table 2: Reciprocal Resistance Mechanisms Addressed by Gilteritinib and CUDC-907 Combination
| Drug | Resistance Mechanism | Counteracting Agent | Mechanism of Counteraction | Reference |
| Gilteritinib | Upregulation/overexpression of FLT3 | CUDC-907 | Downregulates FLT3 protein expression. | nih.govspringernature.com |
| CUDC-907 | Activation of JAK2/STAT5 signaling | Gilteritinib | Inhibits the JAK/STAT pathway. | nih.govspringernature.com |
Glutaminase (B10826351) Inhibitors (e.g., CB-839)
Recent research has uncovered a novel mechanism of action for gilteritinib involving the disruption of cancer cell metabolism. Unbiased transcriptomic analyses revealed that gilteritinib targets and downregulates the glutamine transporter SNAT1 (SLC38A1), leading to impaired glutamine uptake and utilization within leukemic cells. nih.gov This disruption of glutaminolysis, the process by which cells use glutamine as fuel, results in decreased ATP production, reduced synthesis of the antioxidant glutathione (B108866), and an increase in reactive oxygen species, ultimately pushing the cells into a state of senescence. nih.gov
Building on this finding, combining gilteritinib with a direct glutaminase (GLS) inhibitor, such as CB-839 (telaglenastat), has been shown to enhance the antileukemic effect. nih.gov CB-839 works by directly inhibiting the GLS-1 enzyme, which is critical for glutamine metabolism. nih.gov The combination of gilteritinib and CB-839 has demonstrated increased antileukemic activity in ex vivo studies using primary human FLT3-ITD-positive AML cells. nih.gov This effect was particularly noted in AML cells with co-occurring IDH mutations, which are known to be more resistant to gilteritinib alone. nih.gov These findings provide a strong rationale for exploring this combination as a targeted therapeutic strategy. nih.gov
Table 3: Metabolic Impact of Gilteritinib and Combination with CB-839
| Agent(s) | Target/Mechanism | Downstream Effects | Therapeutic Implication | Reference |
| Gilteritinib | Downregulates glutamine transporter SLC38A1 | Decreased glutamine uptake, reduced TCA cycle metabolism, lower ATP, increased ROS, cellular senescence. | Exploitable metabolic vulnerability. | nih.gov |
| Gilteritinib + CB-839 | Dual targeting of glutamine pathway (uptake + metabolism) | Enhanced antileukemic activity, particularly in FLT3-ITD/IDH mutant AML. | Potential combination strategy to overcome resistance. | nih.gov |
Development of Novel FLT3 Inhibitors or Analogs with Improved Resistance Profiles
While combination therapies show promise, the development of new FLT3 inhibitors capable of overcoming the mutations that confer resistance to existing drugs is a critical area of research. Acquired resistance to gilteritinib often involves secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the gatekeeper mutation F691L, which is not effectively inhibited by gilteritinib. nih.govnih.gov
Several novel inhibitors are in preclinical development with profiles designed to address this challenge:
Sitravatinib (B1680992) : Identified as a potent, broad-spectrum tyrosine kinase inhibitor, sitravatinib has shown efficacy against gilteritinib resistance mediated by the F691L mutation. In vivo studies demonstrated that sitravatinib provided a superior survival benefit compared to gilteritinib in resistant AML models. nih.gov
HM43239 : This novel, orally active small molecule inhibitor potently inhibits wild-type FLT3, as well as ITD, TKD, and resistant ITD/TKD mutants like ITD/F691L. aacrjournals.org In xenograft models of resistant AML, HM43239 was more effective at inducing tumor regression and prolonging survival than gilteritinib. aacrjournals.org
GNF-7 : Initially identified as a BCR::ABL1 inhibitor, GNF-7 also inhibits FLT3 kinase and has shown potent activity against the pan-resistant FLT3-ITD/F691L mutation. nih.gov It demonstrated a stronger inhibitory effect on cell proliferation in primary FLT3-ITD AML patient samples compared to gilteritinib. nih.gov
CCM-405 and CCM-445 : These novel inhibitors were designed to target FLT3-ITD and overcome mutational resistance. In xenograft models with resistance mutations, these compounds induced nearly complete tumor regression and were significantly more efficacious than gilteritinib. asco.org
The development of these next-generation inhibitors, which can effectively target the mutations that drive gilteritinib resistance, represents a vital strategy for improving outcomes for patients with relapsed or refractory FLT3-mutated AML. nih.govasco.org
Molecular Biomarkers for Response and Resistance
Identification of Predictive Molecular Markers for Sensitivity
Predictive biomarkers are instrumental in identifying the patient populations most likely to derive clinical benefit from gilteritinib (B612023) treatment.
The genetic landscape of AML is heterogeneous, and the presence of co-occurring mutations can modulate the therapeutic response to gilteritinib. nih.gov For instance, co-mutations in the NPM1 gene are frequently observed with FLT3 mutations and patients with DNMT3A/NPM1 co-mutations who received gilteritinib showed favorable outcomes. nih.gov Mutations in DNMT3A and IDH1/2 are also common in FLT3-mutated AML. nih.govnih.gov The presence of mutations in the RAS pathway, such as in NRAS, has been associated with resistance to gilteritinib. researchgate.net However, the presence of Ras/MAPK pathway gene mutations at the start of treatment did not prevent a clinical benefit from gilteritinib. nih.gov
Table 1: Influence of Co-occurring Genetic Mutations on Gilteritinib Response
| Gene | Impact on Gilteritinib Response |
| NPM1 | Patients with DNMT3A/NPM1 co-mutations treated with gilteritinib had favorable outcomes. nih.gov |
| DNMT3A | Frequently co-occurs with FLT3 mutations; its presence can influence treatment outcomes. nih.govnih.gov |
| IDH2 | Often found alongside FLT3 mutations, potentially affecting the disease course. dovepress.com |
| NRAS | Mutations in this gene are linked to resistance mechanisms. researchgate.net |
FLT3-ITD Allelic Burden and Mutation Type
Monitoring of Molecular Markers for Acquired Resistance
Despite initial efficacy, acquired resistance to gilteritinib can develop. Monitoring for specific molecular alterations is key to detecting resistance early.
A primary mechanism of acquired resistance involves the emergence of secondary mutations within the FLT3 gene itself. researchgate.net The "gatekeeper" mutation, F691L, is a known secondary mutation that can arise in patients who relapse on gilteritinib. nih.gov Other mutations in the FLT3-TKD, such as those at the D835 residue, are also common mechanisms of resistance to FLT3 inhibitors. researchgate.net
Resistance can also be mediated by the activation of alternative signaling pathways that circumvent the need for FLT3 signaling. nih.gov The Ras/mitogen-activated protein kinase (MAPK) pathway is a notable example of a bypass pathway that can be activated, leading to gilteritinib resistance. nih.govnih.gov The acquisition of multiple mutations within the Ras/MAPK pathway at the time of relapse suggests that a significant level of pathway reactivation is necessary to overcome the effects of gilteritinib. nih.gov
Emergence of Secondary FLT3 Mutations
Pharmacodynamic Biomarkers (e.g., pFLT3, pSTAT5, pERK, pAKT)
Pharmacodynamic biomarkers are crucial for confirming the on-target activity of gilteritinib. These markers are typically measured in leukemia cells to assess the biological effects of the drug. A reduction in the phosphorylation of FLT3 (pFLT3) is a direct indicator of target engagement. d-nb.info Successful inhibition of FLT3 by gilteritinib also leads to the decreased phosphorylation of downstream signaling proteins, including STAT5 (pSTAT5), ERK (pERK), and AKT (pAKT). researchgate.netinvivochem.com Monitoring these phosphorylated proteins provides evidence of gilteritinib's biological activity. invivochem.com
Table 2: Key Pharmacodynamic Biomarkers for Gilteritinib
| Biomarker | Expected Change with Gilteritinib | Biological Significance |
| pFLT3 | Decrease | Indicates direct inhibition of the FLT3 receptor. d-nb.info |
| pSTAT5 | Decrease | Shows suppression of the STAT5 signaling pathway. researchgate.netinvivochem.com |
| pERK | Decrease | Reflects inhibition of the MAPK/ERK signaling cascade. researchgate.netinvivochem.com |
| pAKT | Decrease | Demonstrates blockage of the PI3K/AKT survival pathway. researchgate.netinvivochem.com |
Gene Expression Profiling for Sensitivity and Resistance Signatures
Gene expression profiling has emerged as a critical tool for understanding the complex molecular mechanisms that govern the response and resistance to gilteritinib. By analyzing the transcriptomic landscape of cancer cells, researchers can identify specific gene signatures associated with sensitivity or resistance to treatment. These signatures often involve genes that regulate key cellular processes such as apoptosis, metabolic pathways, and cell signaling. Key genes implicated in modulating the response to gilteritinib include the glutamine transporter SNAT1/SLC38A1 and the apoptosis-related genes MCL-1 and BIM.
SNAT1/SLC38A1: A Link Between Metabolism and Drug Response
Recent studies have identified the glutamine transporter SNAT1 (encoded by the SLC38A1 gene) as a novel molecular target of gilteritinib. nih.gov Unbiased transcriptomic analyses revealed that gilteritinib treatment leads to a significant downregulation of SLC38A1 in FLT3-ITD positive acute myeloid leukemia (AML) cells. nih.govaacrjournals.org This reduction in SNAT1 expression impairs glutamine uptake and its subsequent metabolism through the tricarboxylic acid (TCA) cycle. nih.govnih.gov
The consequences of this metabolic disruption are multifaceted. The decreased glutaminolysis leads to reduced ATP production and lower levels of glutathione (B108866), a critical antioxidant. nih.govnih.gov This disruption of redox homeostasis, coupled with an increase in reactive oxygen species, can drive the cancer cells into a state of cellular senescence. nih.govnih.gov Research has shown that gilteritinib's effect on glutamine metabolism via SNAT1 downregulation contributes to its anti-leukemic activity. researchgate.netmdpi.com This connection between a metabolic transporter and drug response highlights a previously unrecognized mechanism of action for gilteritinib and suggests that targeting glutamine metabolism could be a strategy to enhance its therapeutic efficacy. nih.gov
| Gene | Effect of Gilteritinib | Consequence | Associated Cellular State | Reference |
|---|---|---|---|---|
| SNAT1/SLC38A1 | Downregulation | Decreased glutamine uptake and metabolism | Cellular Senescence | nih.govnih.gov |
MCL-1 and BIM: Key Regulators of Apoptosis and Gilteritinib Synergy
The B-cell lymphoma 2 (BCL-2) family of proteins, which includes the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the pro-apoptotic protein BCL-2-like 11 (BIM), plays a pivotal role in determining a cell's susceptibility to apoptosis. The interplay between these proteins is crucial in the context of gilteritinib's mechanism of action and in synergistic drug combinations.
Gilteritinib has been shown to downregulate the expression of MCL-1. nih.govnih.govnih.gov This is significant because high levels of MCL-1 are a known mechanism of resistance to BCL-2 inhibitors like venetoclax (B612062). ascopubs.org By reducing MCL-1 levels, gilteritinib can sensitize cancer cells to apoptosis. nih.govascopubs.org
Furthermore, gilteritinib treatment can lead to the activation and increased expression of the pro-apoptotic protein BIM. ascopubs.orgonclive.com BIM is a key initiator of apoptosis. core.ac.uk In the presence of anti-apoptotic proteins like BCL-2 and MCL-1, BIM is sequestered and cannot trigger cell death. ascopubs.orgonclive.com When gilteritinib downregulates MCL-1, it allows for the release of "free" BIM, which can then activate the apoptotic cascade. nih.gov
This dynamic is particularly relevant in combination therapies. For instance, the synergy between gilteritinib and venetoclax is largely attributed to this mechanism. biorxiv.org Venetoclax inhibits BCL-2, releasing BIM, while gilteritinib suppresses MCL-1, preventing it from sequestering the newly freed BIM. nih.govbiorxiv.org This dual action leads to a potent, synergistic induction of apoptosis in leukemic cells. nih.gov Overexpression of MCL-1 has been shown to significantly reduce the apoptosis induced by the combination of gilteritinib and venetoclax, confirming its critical role in resistance. nih.gov
| Gene | Effect of Gilteritinib | Interaction with Other Proteins | Overall Effect on Cell Fate | Reference |
|---|---|---|---|---|
| MCL-1 | Downregulation | Reduces sequestration of BIM | Promotes Apoptosis | nih.govnih.gov |
| BIM | Activation/Increased Expression | Released from MCL-1 and BCL-2 to initiate apoptosis | Promotes Apoptosis | ascopubs.orgonclive.com |
Gilteritinib Fumarate: Chemical Synthesis and Pharmaceutical Development Aspects
Convergent Synthetic Routes and Methodologies
A key convergent synthesis strategy relies on the preparation of two primary intermediates, which are then coupled to form the core structure of Gilteritinib (B612023). researchgate.netresearchgate.net
Intermediate 1: 3,5-dichloro-6-ethylpyrazine-2-carboxamide The synthesis of this pyrazine-based intermediate is accomplished starting from 2,6-dichloropyrazine. researchgate.net The process utilizes two successive one-pot Minisci reactions, a type of radical substitution, to introduce the necessary functional groups onto the pyrazine (B50134) ring. researchgate.netucla.edu This sequence yields the target intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide, with a reported yield of 49.3%. researchgate.net
Process optimization for Gilteritinib fumarate (B1241708) synthesis focuses on ensuring high yield, stability, and purity suitable for pharmaceutical use. sandoopharma.com The convergent synthetic route is itself an optimization strategy, designed to be efficient for industrial-scale manufacturing. researchgate.net In-process controls are implemented to manage critical parameters throughout the synthesis, ensuring a consistent quality of the final drug substance. swissmedic.ch
Impurity control is a critical aspect of pharmaceutical development. For Gilteritinib fumarate, stability-indicating analytical methods have been developed to identify and quantify impurities and degradation products. researchgate.net Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, have been conducted. researchgate.netrsc.org These studies revealed that Gilteritinib degrades under basic, acidic, and photolytic conditions, leading to the formation of several distinct degradation products. researchgate.net
To manage these impurities, a stability-indicating reversed-phase high-performance liquid chromatographic (HPLC) method has been established. researchgate.net This method can effectively separate Gilteritinib from its process-related impurities and degradation products in both bulk drug and final formulations. researchgate.netrsc.org The control strategies for potential and actual impurities are considered acceptable for the manufacturing process. scribd.com
Key Synthetic Intermediates and Reaction Sequences (e.g., Minisci Reaction, Reductive Amination, Ullmann-Type Coupling)
Polymorphism and Crystalline Forms of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a key consideration in the development of this compound. While the commercial drug substance synthesis is designed to consistently produce only one stable crystalline form, several polymorphic and amorphous forms have been identified during development. scribd.comgoogle.compmda.go.jp The final, approved drug substance is described as a yellow, non-hygroscopic crystalline powder. swissmedic.chscribd.com Early development screenings identified different forms that could be distinguished using techniques like X-Ray Powder Diffraction (XRPD) and Infrared (IR) spectroscopy. fda.gov
Specific processes have been developed to prepare distinct crystalline and amorphous forms of this compound. google.com
Crystalline Form-M:
Preparation: This form can be prepared by adding Gilteritinib free base to a mixture of methanol (B129727) and tetrahydrofuran (B95107) at room temperature, heating the mixture to 60-65°C, filtering, and then combining it with a solution of fumaric acid dissolved in a tetrahydrofuran and methanol mixture. After cooling, the resulting solid is filtered and dried. google.com
Characterization: Form-M is characterized by its Powder X-ray Diffraction (PXRD) pattern, which shows peaks at 2-theta (2θ) values of approximately 7.1, 8.9, 11.5, 17.5, 19.1, 21.4, and 22.4 degrees. google.com
Crystalline Form-S:
Preparation: Form-S can be obtained by dissolving Gilteritinib free base in a mixture of methanol and tetrahydrofuran at 45-50°C. After filtration and solvent distillation, methanol is added, and the mixture is heated. A solution of fumaric acid in water is then added, and upon cooling, the crystalline solid is filtered and dried. google.com
Characterization: This crystalline form is identified by its PXRD pattern with characteristic peaks at 2-theta (2θ) values of 11.6, 17.7, 19.2, 21.5, and 22.4 ± 0.2 degrees. google.com
Amorphous Form:
Preparation: An amorphous form of this compound can be prepared through methods such as spray drying a solution of this compound in dichloromethane (B109758) and methanol. google.com Another method involves dissolving the compound in 2,2,2-trifluoroethanol, followed by solvent removal under reduced pressure. google.com
Characterization: The amorphous form is characterized by the absence of sharp peaks in its Powder X-ray Diffraction pattern. google.com
Table 1: Characteristics of this compound Polymorphs
| Form | Preparation Method Summary | Key PXRD 2-Theta (2θ) Peaks (degrees) |
|---|---|---|
| Form-M | Crystallization from methanol/tetrahydrofuran solution with fumaric acid. google.com | 7.1, 8.9, 11.5, 17.5, 19.1, 21.4, 22.4 google.com |
| Form-S | Crystallization from methanol/tetrahydrofuran with aqueous fumaric acid. google.com | 11.6, 17.7, 19.2, 21.5, 22.4 google.com |
| Amorphous | Spray drying or solvent evaporation from 2,2,2-trifluoroethanol. google.com | Characterized by a lack of distinct peaks. google.com |
Table 2: Compound Names
| Compound Name |
|---|
| 1-fluoro-2-methoxy-4-nitrobenzene |
| 1-methyl-4-(piperidin-4-yl)piperazine |
| 2,2,2-trifluoroethanol |
| 2,6-dichloropyrazine |
| 3,5-dichloro-6-ethylpyrazine-2-carboxamide |
| Boc-4-piperidone |
| Copper(I) iodide |
| Dichloromethane |
| Ethyl propionylacetate |
| Fumaric acid |
| Gilteritinib |
| This compound |
| l-quebrachitol |
| Methanol |
| N-methylpiperazine |
Future Directions and Research Gaps in Gilteritinib Fumarate Academic Research
Elucidating Complex Molecular Networks Underlying Resistance
The development of resistance to gilteritinib (B612023) is a primary clinical challenge. While on-target secondary mutations in the FLT3 gene can confer resistance, it is increasingly clear that complex, off-target molecular networks play a crucial role.
Key Research Findings:
On-Target Mutations: Secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly at the "gatekeeper" residue F691L and other locations within the tyrosine kinase domain (TKD), can reduce the binding affinity of gilteritinib, leading to resistance. nih.govescholarship.org However, these on-target mutations account for only a minority of clinical resistance cases. escholarship.org
Off-Target Mechanisms: A significant portion of resistance is driven by the activation of alternative signaling pathways that bypass the need for FLT3 signaling. nih.govnih.gov Mutations in genes such as NRAS, KRAS, and PTPN11, which are components of the RAS/MAPK pathway, are frequently acquired in patients who relapse on gilteritinib. mdpi.comashpublications.org
Microenvironment-Mediated Resistance: The bone marrow microenvironment contributes to early, ligand-dependent resistance by secreting protective factors like fibroblast growth factor 2 (FGF2) and the FLT3 ligand itself. nih.govmdpi.com This early resistance phase can foster the survival of leukemic cells, allowing for the eventual development of late, intrinsic resistance mechanisms characterized by genetic mutations. nih.gov
Clonal Evolution: Resistance often emerges from the selection and expansion of pre-existing subclones harboring resistance-conferring mutations. mdpi.com Deep sequencing analyses have shown that mutations in the RAS pathway can be present at low levels before treatment and become dominant at relapse. mdpi.com
Further Investigation of Off-Target Effects and Their Therapeutic Implications
Gilteritinib is not solely a FLT3 inhibitor; it also potently inhibits other kinases, most notably AXL. Understanding these off-target effects is crucial as they may contribute to both its efficacy and potential side effects.
Key Research Findings:
AXL Inhibition: Gilteritinib is a dual inhibitor of FLT3 and the receptor tyrosine kinase AXL. nih.govaacrjournals.org AXL is implicated in resistance to other FLT3 inhibitors and its inhibition by gilteritinib may help overcome certain resistance mechanisms. nih.govaacrjournals.orgnih.gov This dual activity is a key feature that distinguishes gilteritinib from other FLT3 inhibitors like quizartinib (B1680412). aacrjournals.org The inhibition of AXL has been shown to prevent the proliferation of both FLT3-mutant and FLT3-wild-type AML cells. nih.gov
Therapeutic Implications of AXL Inhibition: The ability of gilteritinib to inhibit AXL may contribute to its clinical activity and a reduced development of resistance. nih.gov However, AXL inhibition has also been associated with megakaryocytic expansion in some patients, a phenomenon that warrants further investigation. frontiersin.org
Other Off-Target Kinases: Besides FLT3 and AXL, gilteritinib has shown inhibitory activity against other kinases such as ALK and c-KIT, although the inhibition of c-KIT is weak. nih.govjadpro.com The clinical relevance of these other off-target activities is an area for further research.
Development of Advanced Preclinical Models (e.g., Organoids, 3D Culture Systems)
To better predict clinical responses and understand resistance, researchers are moving beyond traditional two-dimensional (2D) cell culture models to more sophisticated systems that better recapitulate the complexity of the tumor microenvironment.
Key Research Findings:
Limitations of 2D Models: Traditional 2D cell cultures fail to replicate key features of tumors, such as cellular heterogeneity and the influence of the surrounding microenvironment, which are critical for drug resistance. mdpi.com
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor cells are implanted into immunodeficient mice, have been instrumental in evaluating the in vivo efficacy of gilteritinib. nih.gov These models have demonstrated that gilteritinib can lead to tumor regression and improved survival. nih.gov
3D Culture Systems: Three-dimensional (3D) models, including spheroids and organoids, offer a more physiologically relevant in vitro system. researchgate.net Studies using patient-derived explants (PDXEs) and patient-derived organoids (PDXOs) have shown that gilteritinib has strong antitumor effects in AXL-positive solid tumors, suggesting the utility of these models for exploring gilteritinib's activity beyond AML. researchgate.net
Microenvironment Mimicry: Advanced co-culture systems that incorporate bone marrow stromal cells are being used to model microenvironment-mediated drug resistance. ashpublications.orgmdpi.com These models have been crucial in demonstrating how stromal cells can protect AML cells from FLT3 inhibitors. ashpublications.org
Application of Omics Technologies (e.g., Proteomics, Metabolomics) for Deeper Mechanistic Understanding
The integration of various "omics" technologies is providing a more holistic view of the cellular response to gilteritinib, revealing novel mechanisms of action and resistance. crownbio.comresearchgate.net
Key Research Findings:
Proteomics and Phosphoproteomics: These approaches have been used to map the signaling pathways affected by gilteritinib. Studies have confirmed that gilteritinib effectively suppresses the phosphorylation of FLT3 and its downstream targets like STAT5, AKT, and ERK. tandfonline.comnih.gov Phosphoproteomic analysis has also been instrumental in identifying the activation of bypass signaling pathways in resistant cells. nih.gov
Metabolomics: Metabolic profiling has revealed that gilteritinib treatment can induce significant metabolic reprogramming in AML cells. nih.gov For instance, early gilteritinib resistance is associated with changes in lipid metabolism. mdpi.com Furthermore, metabolomic analyses have shown that gilteritinib can reduce glutamine metabolism and the levels of the oncometabolite 2-hydroxyglutarate (2-HG) in cells with IDH mutations.
Integrated Multi-Omics: A comprehensive study integrating whole-exome sequencing, CRISPR-Cas9 screening, metabolomics, and proteomics detailed a stepwise evolution of gilteritinib resistance. nih.gov This approach identified that early resistance is driven by the microenvironment and is dependent on Aurora kinase B (AURKB), while late resistance is characterized by the expansion of NRAS-mutant subclones and persistent metabolic changes. nih.gov
Strategies for Minimizing Drug Metabolism-Related Resistance
The metabolism of gilteritinib can significantly impact its efficacy and can be a source of resistance. Developing strategies to mitigate this is an important area of research.
Key Research Findings:
CYP3A4-Mediated Metabolism: Gilteritinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. mdpi.comresearchgate.net The expression and activity of CYP3A4 can vary significantly among individuals, potentially affecting drug exposure. frontiersin.org
Stromal Cell Metabolism: Research has shown that bone marrow stromal cells express CYP3A4 and can metabolize and inactivate FLT3 inhibitors, including gilteritinib, thereby contributing to microenvironment-mediated resistance. nih.govashpublications.org
Drug Interactions: Co-administration of gilteritinib with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations. researchgate.netcancercareontario.ca Strong CYP3A4 inhibitors (like itraconazole) increase gilteritinib exposure, while strong inducers (like rifampin) decrease it. researchgate.netmedscape.com
Overcoming Metabolic Resistance: One proposed strategy to counteract this form of resistance is the co-administration of FLT3 inhibitors with CYP3A4 inhibitors. ashpublications.org Studies have shown that a CYP3A4 inhibitor like clarithromycin (B1669154) can reverse the protective effects of bone marrow stromal cells in vitro. ashpublications.org
Q & A
Q. What are the primary molecular targets of gilteritinib fumarate, and how do they influence experimental design in AML studies?
this compound is a FLT3 tyrosine kinase inhibitor targeting FLT3-ITD and FLT3-TKD mutations, common in acute myeloid leukemia (AML). Experimental design should incorporate:
Q. What validated protocols exist for assessing this compound’s pharmacokinetics in preclinical models?
Key methodological steps:
- Bioanalytical methods : LC-MS/MS for quantifying plasma concentrations in murine models, with validation per FDA guidelines (precision ≤15%, accuracy 85–115%) .
- Tissue distribution studies : Use radiolabeled gilteritinib in xenograft models, followed by autoradiography .
- Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in gilteritinib efficacy data across heterogeneous AML patient cohorts?
Contradictions often arise due to genetic heterogeneity or prior therapy exposure. Methodological approaches include:
- Subgroup stratification : Use next-generation sequencing (NGS) to classify patients by co-occurring mutations (e.g., IDH1/2, NPM1) .
- Multivariate regression : Adjust for covariates like prior hypomethylating agent use or baseline FLT3 allelic ratio .
- Meta-analysis frameworks : Pool data from ADMIRAL, AUGMENT-101, and real-world studies with standardized response criteria (e.g., CRc rates) .
Q. What experimental strategies are recommended to investigate gilteritinib resistance mechanisms in relapsed/refractory AML?
Resistance mechanisms include FLT3-F691L gatekeeper mutations or activation of parallel pathways (e.g., RAS/MAPK). Advanced methodologies:
- CRISPR-Cas9 screens : Identify synthetic lethal targets in gilteritinib-resistant cell lines .
- Single-cell RNA sequencing : Profile transcriptional plasticity in residual leukemia stem cells post-treatment .
- Combination therapy screens : Test gilteritinib with venetoclax (BCL-2 inhibitor) or trametinib (MEK inhibitor) .
Q. How should researchers optimize biomarker-driven clinical trial designs for gilteritinib combination therapies?
Use adaptive trial frameworks such as:
- Basket trials : Stratify patients by FLT3 mutation subtype and co-mutations (e.g., TP53) .
- Pharmacodynamic endpoints : Measure FLT3 ligand levels or minimal residual disease (MRD) via flow cytometry .
- Bayesian statistical models : Dynamically allocate patients to optimal arms based on interim biomarker data .
Methodological Guidelines for Data Reporting
- Compound characterization : Provide full NMR, HPLC, and mass spectrometry data for novel derivatives in supplementary materials .
- Clinical data transparency : Report all adverse events (≥Grade 3) per CONSORT guidelines, including dose modifications .
- Conflict resolution : Use funnel plots or Egger’s test to assess publication bias in meta-analyses .
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